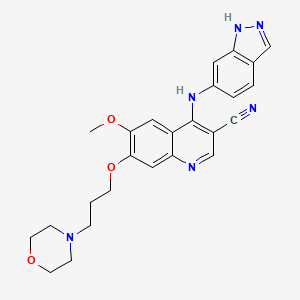
4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile
説明
“4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile” is a chemical compound with the molecular formula C25H26N6O3 . It has a molecular weight of 458.5 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes an indazole ring, a quinoline ring, and a morpholine ring . These rings are connected by various functional groups, including an amino group, a methoxy group, and a propoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 458.51 g/mol . It’s recommended to be stored in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .科学的研究の応用
Quinoline Derivatives in Scientific Research
Quinoline and its derivatives are a significant focus of scientific research due to their diverse biological activities and potential applications in medicinal chemistry. The compound shares structural similarities with quinoline derivatives, which are explored for various therapeutic and industrial applications.
Anticorrosive Materials : Quinoline derivatives, including those with substitutions like methoxy (–OMe), show considerable effectiveness as anticorrosive agents. They form stable chelating complexes with metallic surfaces, indicating potential applications in protecting materials from corrosion. Such derivatives are investigated for their ability to adsorb onto metal surfaces and prevent corrosion, an essential attribute for materials used in harsh environmental conditions (Verma, Quraishi, & Ebenso, 2020).
Photocatalytic Degradation of Pollutants : The photocatalytic properties of quinoline derivatives are studied for environmental applications, particularly in water treatment. Research into the photocatalytic degradation of aromatic pollutants using TiO2-UV processes has shown that quinoline derivatives can play a role in mineralizing pollutants, thus contributing to cleaner water resources (Pichat, 1997).
Organic Synthesis and Material Science : Quinoline derivatives are integral in the synthesis of various organic compounds and materials. They serve as building blocks in creating complex molecules with potential applications ranging from pharmaceuticals to novel materials with specific electronic or optical properties. The versatility in their chemical reactions makes them valuable in synthesizing new compounds and exploring their applications in diverse fields (Ibrahim, 2011).
Antimicrobial and Anticancer Activities : The biomedical significance of quinoline derivatives is underscored by their antimicrobial and anticancer activities. These compounds have been a part of traditional and modern medicine, contributing to treatments for infectious diseases and as potential anticancer agents. Their bioactive properties are subject to ongoing research to develop new drugs and therapies (Shang et al., 2018).
特性
IUPAC Name |
4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJETIJBGFZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436499 | |
| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile | |
CAS RN |
263170-58-7 | |
| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)
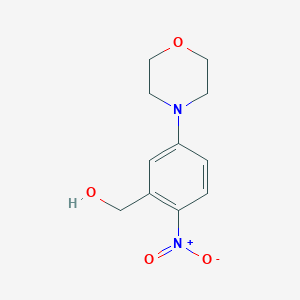
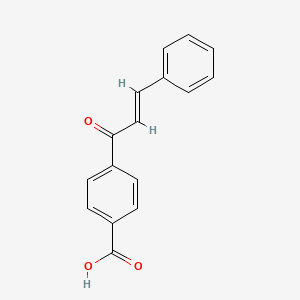

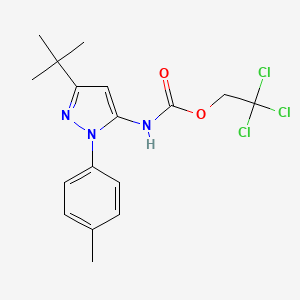
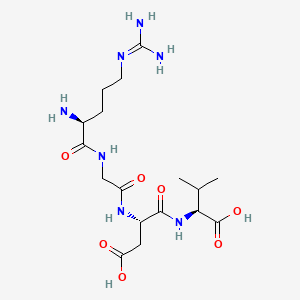
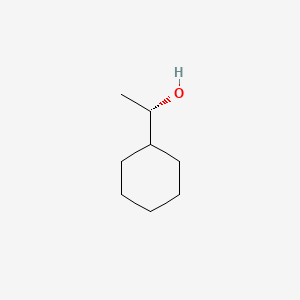
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)




![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)
